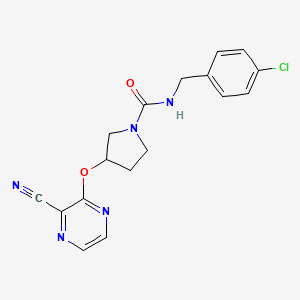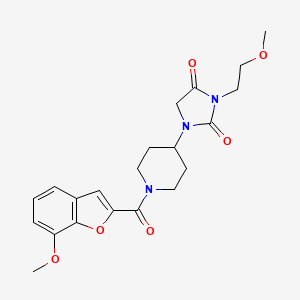![molecular formula C14H19N5OS B2722262 1-Tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2415555-66-5](/img/structure/B2722262.png)
1-Tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea, commonly known as TPU-0033, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPU-0033 is a small molecule inhibitor that targets the protein kinase CK1δ, which is involved in a variety of cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
作用机制
TPU-0033 targets the protein kinase CK1δ, which is involved in the regulation of various cellular processes. CK1δ is a key regulator of the circadian clock, and its inhibition by TPU-0033 leads to the disruption of the circadian rhythm. CK1δ is also involved in the regulation of DNA damage response and Wnt signaling, which are important pathways in cancer development and progression. Inhibition of CK1δ by TPU-0033 leads to the inhibition of these pathways, resulting in the inhibition of cancer cell growth and sensitization to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
TPU-0033 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress and inflammation, regulation of circadian rhythms, and improvement of sleep quality. TPU-0033 has also been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical trials.
实验室实验的优点和局限性
One of the main advantages of TPU-0033 for lab experiments is its specificity for CK1δ, which makes it a valuable tool for studying the role of CK1δ in various cellular processes. TPU-0033 also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, one limitation of TPU-0033 is its low solubility, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the research on TPU-0033. One potential direction is the development of TPU-0033 as a therapeutic agent for cancer, neurodegenerative disorders, and circadian rhythm disorders. Another direction is the investigation of the role of CK1δ in other cellular processes and diseases, which could lead to the development of new therapeutic targets. Additionally, the optimization of the synthesis method and the development of more soluble analogs of TPU-0033 could improve its potential as a research tool and therapeutic agent.
合成方法
The synthesis of TPU-0033 involves a multi-step process that starts with the preparation of 1-thieno[3,2-d]pyrimidin-4-amine. This intermediate is then reacted with tert-butyl isocyanate to form 1-tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-yl)urea. The final step involves the reaction of this intermediate with azetidine-3-carboxylic acid to form TPU-0033. The overall yield of this synthesis method is around 18%, and the purity of the final product is greater than 95%.
科学研究应用
TPU-0033 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and circadian rhythm disorders. In cancer, TPU-0033 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. TPU-0033 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative disorders, TPU-0033 has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TPU-0033 has also been shown to improve cognitive function in animal models of these diseases.
In circadian rhythm disorders, TPU-0033 has been shown to regulate the expression of clock genes, which are involved in the regulation of circadian rhythms. TPU-0033 has also been shown to improve sleep quality and reduce jet lag symptoms in animal models.
属性
IUPAC Name |
1-tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-14(2,3)18-13(20)17-9-6-19(7-9)12-11-10(4-5-21-11)15-8-16-12/h4-5,8-9H,6-7H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNHEUMQOTJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)
![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)
![3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722184.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)

![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)


![1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722198.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722199.png)
